5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylvalerophenone
Descripción
Propiedades
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3O3/c1-17(2)11-23-16(24-12-17)9-4-3-8-15(22)13-6-5-7-14(10-13)18(19,20)21/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVDLOTUTSFJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645951 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-69-1 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Cyclization Using 3-Hydroxy-2-butanone and Bis(trichloromethyl) Carbonate
Reaction Conditions: Under nitrogen atmosphere, 3-hydroxy-2-butanone is reacted with bis(trichloromethyl) carbonate in an organic solvent with suitable additives at low temperatures (0–5 °C) for 2–3 hours, followed by gradual heating to 150–180 °C for 45–75 minutes to complete cyclization.
Procedure Details: The reaction mixture is stirred in a four-neck flask equipped with mechanical stirring, reflux condenser, and temperature control. After the initial low-temperature reaction, the solvent is removed under reduced pressure, and the mixture is heated to induce ring closure. The product is isolated by aqueous workup, extraction with ether, drying, concentration, crystallization, and filtration.
Yield and Purity: Yields range from 48% to 50%, with high purity confirmed by HPLC (99.3–99.7%). The product is a white crystalline solid with melting points around 77–78 °C.
Alternative Transesterification Method
Method: 3-hydroxy-2-butanone undergoes transesterification with methyl carbonate in the presence of sodium propylate catalyst and solvents such as dimethoxyethane at 60–65 °C for 6 hours. Methyl alcohol byproduct is removed by distillation. The reaction mixture is then heated to 110–115 °C for 5 hours to complete the formation of the cyclic carbonate.
Workup: After cooling, the mixture is neutralized with hydrochloric acid, and the product is purified by crystallization and recrystallization, yielding highly pure 4,5-dimethyl-1,3-dioxol-2-one, a close structural analog relevant to the dioxane moiety.
Assembly of the Valerophenone Core with Dioxane and Trifluoromethyl Substituents
While direct literature on the exact synthesis of 5-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-trifluoromethylvalerophenone is limited, the general approach involves:
Step 1: Preparation of the dioxane-protected pentanone intermediate by coupling the dioxane moiety with a pentanone chain.
Step 2: Introduction of the trifluoromethyl-substituted aromatic ring via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling using the dioxaborinane intermediate.
Step 3: Purification by crystallization and chromatographic techniques to achieve high purity.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | 3-Hydroxy-2-butanone + bis(trichloromethyl) carbonate | 0–5 °C (2–3 h), then 150–180 °C (45–75 min) | 48–50 | 99.3–99.7% | Four-neck flask, nitrogen atmosphere |
| 2 | Transesterification | 3-Hydroxy-2-butanone + methyl carbonate + sodium propylate | 60–65 °C (6 h), then 110–115 °C (5 h) | ~47 | 99.0% | Methyl alcohol removed by distillation |
| 3 | Formation of dioxaborinane | 4-Trifluoromethylphenylboronic acid + neopentyl glycol | DCM, MgSO4, 25 °C, 16 h | 97 | Not specified | Inert atmosphere |
| 4 | Coupling to valerophenone core | Dioxane intermediate + trifluoromethyl aromatic intermediate | Various (Friedel-Crafts or Suzuki coupling) | Not specified | Not specified | Requires further optimization |
Research Findings and Considerations
The cyclization step to form the 5,5-dimethyl-1,3-dioxan-2-yl ring is critical and sensitive to temperature and reaction time to maximize yield and purity.
The trifluoromethyl group introduction is best achieved via boronic acid intermediates, which allow for versatile coupling reactions under mild conditions.
Purification steps involving crystallization and recrystallization are essential to obtain high-purity products suitable for further synthetic applications.
The overall synthetic route requires careful control of reaction conditions, inert atmosphere protection, and appropriate solvent selection to prevent side reactions and degradation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the valerophenone moiety, potentially yielding alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are typically less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylvalerophenone is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this molecule a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylvalerophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity for these targets, while the dioxane ring can influence the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Trifluoromethyl-Substituted Analogs
- 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-trifluoromethylvalerophenone (CAS: 898786-67-9): A positional isomer with the -CF₃ group at the 2'-position. Molecular weight: 344.37 g/mol .
- Bis-3',5'-trifluoromethyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898755-93-6): Contains dual -CF₃ groups at the 3' and 5' positions. The increased fluorine content (C₁₉H₂₂F₆O₃) enhances hydrophobicity (logP ~4.5 estimated) and oxidative stability but may reduce solubility in polar solvents .
Halogenated Derivatives
- 2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898756-95-1): Chlorine substituents at the 2' and 4' positions increase molecular weight (372.29 g/mol) and electronegativity, favoring interactions with electron-rich biological targets. However, chlorine’s larger atomic radius compared to fluorine may lead to steric clashes .
- 2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898786-95-3): Fluorine at the 2' and 6' positions (C₁₇H₂₂F₂O₃) provides a balanced electronic profile, with reduced steric effects compared to trifluoromethyl analogs. Boiling point and melting point data are unavailable, but its lower molecular weight (312.35 g/mol) suggests improved solubility .
Alkyl- and Alkoxy-Substituted Derivatives
- 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3',5'-dimethyl-4'-methoxyvalerophenone (CAS: 898786-77-1): Methyl and methoxy groups at the 3', 5', and 4' positions (C₂₀H₃₀O₄) increase lipophilicity (logP ~5.0) and may enhance blood-brain barrier penetration. However, methoxy groups are susceptible to metabolic demethylation .
- 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-hexylbutyrophenone (CAS: N/A): A butyrophenone analog with a hexyl chain at the 4'-position. The elongated alkyl chain improves lipid solubility but may reduce target specificity due to non-specific binding .
Key Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Trends
- Electronic Effects : The 3'-trifluoromethyl group in the target compound provides stronger electron-withdrawing effects than chlorine or alkoxy groups, stabilizing negative charges in transition states during enzymatic reactions .
- Solubility Challenges: Derivatives with multiple bulky groups (e.g., bis-CF₃) exhibit poor aqueous solubility, necessitating formulation with co-solvents or nanocarriers .
- Synthetic Accessibility : The 5,5-dimethyl-1,3-dioxane ring is synthesized via cyclization of diols with ketones, a well-established method with high yields (~80%) .
Actividad Biológica
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylvalerophenone is a synthetic organic compound notable for its unique structural features, which include a dioxane ring and a trifluoromethyl group. This compound is primarily studied for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.
Chemical Structure and Properties
- IUPAC Name : 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]pentan-1-one
- Molecular Formula : C₁₈H₂₃F₃O₃
- Molecular Weight : 344.38 g/mol
- CAS Number : 898786-69-1
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Dioxane Ring : Achieved through the acid-catalyzed reaction of acetone with ethylene glycol.
- Introduction of the Trifluoromethyl Group : Utilizes trifluoromethylating agents such as trifluoromethyl iodide.
- Coupling with Valerophenone : Conducted via Friedel-Crafts acylation using Lewis acid catalysts like aluminum chloride.
The biological activity of this compound is largely attributed to its structural components:
- The trifluoromethyl group enhances metabolic stability and bioavailability.
- The dioxane ring may influence pharmacokinetic properties and interaction with biological targets.
This compound is believed to modulate the activity of enzymes or receptors, potentially leading to therapeutic effects in various conditions.
Pharmacological Studies
Recent studies have highlighted the compound's potential as a candidate for drug development due to its ability to enhance binding affinity and selectivity for biological targets. The following table summarizes findings from various studies regarding its cytotoxic effects:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | MCL Lines (JeKo-1, JVM-2) | < 5 | Selective cytotoxicity observed |
| Study B | Various Tumor Lines | > 5 | Modest activity noted |
| Study C | In vivo Models | TBD | Further studies required |
Comparative Analysis
When compared with similar compounds, such as 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methylvalerophenone , the presence of the trifluoromethyl group in this compound provides distinct advantages:
- Increased Lipophilicity : Enhances membrane permeability.
- Metabolic Stability : Potentially leads to longer half-lives in biological systems.
Case Study 1: Anti-Cancer Activity
A series of experiments were conducted to evaluate the anti-cancer properties of this compound against several cancer cell lines. Notably, it demonstrated selective cytotoxicity in MCL cell lines while exhibiting less activity in other lines. This specificity suggests potential for targeted cancer therapies.
Case Study 2: Pharmacokinetics
Research into pharmacokinetic properties revealed that modifications in the structure could lead to enhanced stability in physiological conditions. Compounds with similar structures but without the trifluoromethyl group showed significantly reduced half-lives and efficacy.
Q & A
Q. What are the optimal synthetic routes for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylvalerophenone, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a trifluoromethyl-substituted benzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-ylmethanol under anhydrous conditions. Key steps include:
- Reagent selection : Pyridine or Cs₂CO₃ as a base to neutralize HCl byproducts .
- Conditions : Anhydrous solvents (e.g., THF), reflux temperatures (e.g., 130°C for 14 hours), and controlled reaction times .
- Purification : Column chromatography or recrystallization from solvents like CH₂Cl₂/EtOAc to achieve >95% purity .
- Yield optimization : Yields range from 51% to 75%, depending on stoichiometry and intermediate stability .
Table 1: Representative Synthetic Conditions
| Starting Material | Base | Solvent | Temp (°C) | Yield | Purity Method |
|---|---|---|---|---|---|
| 3'-Trifluoromethylbenzoyl chloride | Pyridine | THF | 130 | 51% | Recrystallization |
| Dioxane-derivatized alcohol | Cs₂CO₃ | DMF | 130 | 68% | Column Chromatography |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dioxane ring (δ ~5.46 ppm for the acetal proton) and trifluoromethyl group (distinct ¹⁹F signals) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₇H₂₂F₃O₃) .
- Infrared Spectroscopy (IR) : Carbonyl stretches (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) are diagnostic .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing .
Advanced Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in anti-inflammatory or antimicrobial contexts?
- In vitro assays :
- Anti-inflammatory : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages using ELISA .
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory studies) and solvent controls.
- Solubility optimization : Use DMSO or PEG-400 to enhance bioavailability in cell-based assays .
Q. What strategies are recommended for resolving discrepancies in spectral data during structural elucidation?
- Multi-technique validation : Combine NMR, IR, and X-ray crystallography to cross-verify functional groups .
- Computational modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .
- Analog comparison : Reference spectral data from structurally similar compounds (e.g., 3'-chloro or methoxy derivatives) .
Table 2: Key Spectral Benchmarks for Common Moieties
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Trifluoromethyl | - | ~120 (q, J = 270 Hz) |
| Dioxane acetal | 5.46 (s, 1H) | ~100.1 |
| Ketone carbonyl | - | ~207.4 |
Q. What are the mechanistic hypotheses regarding the compound’s interaction with enzymatic targets, and how can they be experimentally validated?
- Enzyme inhibition : Hypothesize inhibition of cyclooxygenase-2 (COX-2) or NF-κB pathways based on structural analogs .
- Validation methods :
- Kinetic assays : Measure changes in enzyme activity (e.g., COX-2) via spectrophotometry .
- Molecular docking : Use software like AutoDock to predict binding affinities to active sites .
- Western blotting : Quantify downstream proteins (e.g., phosphorylated IκBα) in treated cells .
Data Contradiction Analysis
- Case Study : Conflicting ¹H NMR signals for the dioxane ring protons may arise from conformational flexibility.
- Resolution : Variable-temperature NMR can reveal dynamic interconversion between chair and twist-boat conformations .
- Case Study : Discrepancies in biological activity between batches.
- Resolution : Re-evaluate purity via HPLC and confirm stereochemical consistency with chiral chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
